

Application Notes and Protocols for 2-Ethyloxolan-3-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Ethyloxolan-3-amine

Cat. No.: B15265810

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Disclaimer: Extensive literature searches did not yield specific data or established medicinal chemistry applications for the compound "**2-Ethyloxolan-3-amine**." The following application notes and protocols are based on the potential applications of the closely related 3-aminotetrahydrofuran scaffold, a known pharmacophore in various drug discovery programs. The methodologies and conceptual frameworks are provided as a guide for researchers exploring the potential of novel substituted aminotetrahydrofurans.

Introduction to the 3-Aminotetrahydrofuran Scaffold

The 3-aminotetrahydrofuran motif is a valuable building block in medicinal chemistry. Its saturated heterocyclic structure provides a three-dimensional framework that can orient substituents in precise vectors to interact with biological targets. The presence of the amino group offers a key site for further functionalization, allowing for the exploration of structure-activity relationships (SAR). The oxygen atom can act as a hydrogen bond acceptor, further contributing to ligand-receptor interactions.

Potential Therapeutic Applications

Based on the known biological activities of analogous structures, **2-Ethyloxolan-3-amine** could be investigated as a potential modulator of various biological targets. These include, but are not limited to:

- G-Protein Coupled Receptors (GPCRs): The scaffold can serve as a core for ligands targeting muscarinic, adrenergic, or dopaminergic receptors.

- Ion Channels: Derivatives of aminotetrahydrofurans have been explored as modulators of sodium and potassium channels.
- Enzyme Inhibitors: The amine functionality can be elaborated to target the active sites of enzymes such as kinases or proteases.

Experimental Protocols

The following are generalized protocols that would be applicable in the initial screening and characterization of **2-Ethyloxolan-3-amine** and its derivatives.

3.1. In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity of a test compound for a specific receptor.

Materials:

- Cell membranes expressing the target receptor
- Radioligand specific for the target receptor
- Test compound (**2-Ethyloxolan-3-amine**) stock solution
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Scintillation vials and scintillation fluid
- Glass fiber filters
- Filtration apparatus

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a reaction tube, add the cell membranes, radioligand (at a concentration close to its K_d), and the test compound dilution or buffer (for total and non-specific binding controls).

- Incubate the mixture at a specified temperature and duration to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

3.2. Functional Cell-Based Assay (e.g., cAMP Assay for GPCRs)

This protocol measures the functional activity of a compound as an agonist or antagonist at a GPCR.

Materials:

- Cells stably expressing the target GPCR
- Cell culture medium and supplements
- Test compound (**2-Ethylloxolan-3-amine**) stock solution
- Known agonist and antagonist for the target receptor
- cAMP assay kit (e.g., HTRF, ELISA)
- Multi-well plates (e.g., 96-well or 384-well)

Procedure:

- Seed the cells in multi-well plates and grow to the desired confluency.
- For agonist mode: Add serial dilutions of the test compound to the cells and incubate for a specified time.

- For antagonist mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist.
- Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit, following the manufacturer's instructions.
- Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

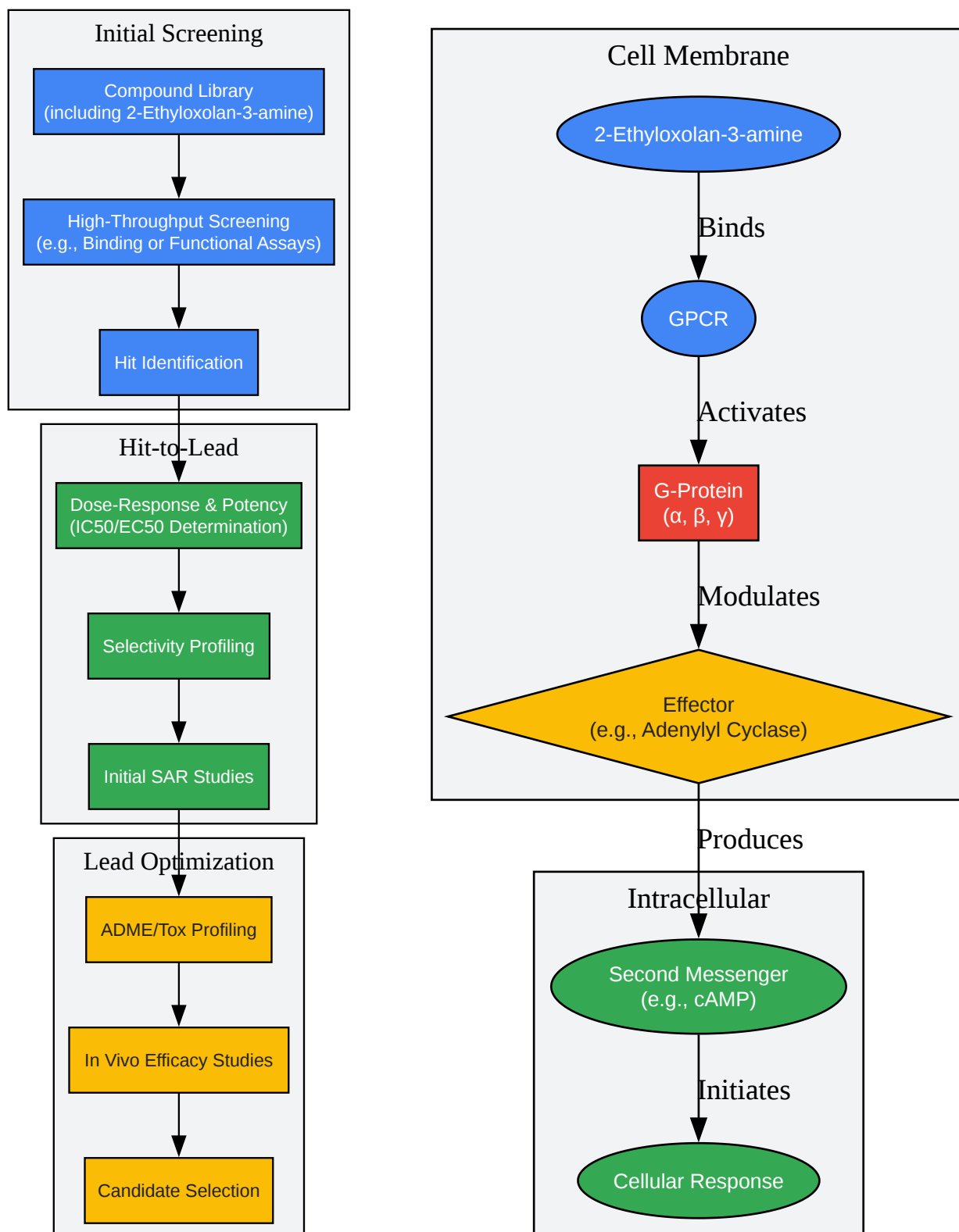
Quantitative Data Summary

As no specific data for "**2-Ethyloxolan-3-amine**" is available, the following table is a template for how such data should be presented.

Compound ID	Target	Assay Type	IC50 / EC50 (nM)	Binding Affinity (Ki, nM)
2-Ethyloxolan-3-amine	Target X	Radioligand Binding	Data not available	Data not available
Analogue 1	Target X	Radioligand Binding	Data not available	Data not available
2-Ethyloxolan-3-amine	Target X	cAMP Functional Assay	Data not available	-
Analogue 1	Target X	cAMP Functional Assay	Data not available	-

Visualizations

Diagram 1: General Workflow for Target Validation



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